molecular formula C12H8S B3031547 Thiophene, 2-(phenylethynyl)- CAS No. 4805-17-8

Thiophene, 2-(phenylethynyl)-

Cat. No. B3031547
CAS RN: 4805-17-8
M. Wt: 184.26 g/mol
InChI Key: VFSMPIIWVPBPLL-UHFFFAOYSA-N
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Description

Thiophene, 2-(phenylethynyl)-, is a compound that has been extensively studied due to its interesting properties and potential applications in optoelectronic devices. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(phenylethynyl)-thiophene, often involves the Sonogashira cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . This method has been employed to synthesize a variety of substituted thiophenes with different para-substituents on the phenyl rings, which can significantly influence the properties of the resulting compounds . Additionally, other synthetic routes such as ring closure reactions using P4S10 have been reported for the synthesis of related thiophene structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their mesogenic and spectroscopic properties. X-ray diffraction studies have revealed that these compounds can exhibit different molecular shapes, such as straight, bent, or zigzag, which can affect their packing in the solid state and their optical characteristics . The presence of substituents on the thiophene core can lead to various rotational conformations in solution, as suggested by DFT and TD-DFT calculations . The molecular disposition in crystals, such as the herringbone structure, is also an important factor influencing the properties of these materials .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electropolymerization and copolymerization with other thiophenes . These reactions can lead to the formation of polymers with different oxidation potentials and electronic properties, which are influenced by the nature of the substituents on the thiophene core . The synthesis of conjugated structures through oxidative coupling has also been reported, which can result in materials with significant fluorescence emission .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of different substituents can lead to a shift in absorption and emission spectra, as well as changes in quantum yields and lifetimes . The mesomorphic properties of these compounds, such as the formation of enantiotropic nematic mesophases, are influenced by the length and nature of the substituents . The electronic properties, such as conductivity and optical band gaps, are also affected by the molecular structure and the presence of electron-donating or electron-withdrawing groups . The study of thiophene/phenylene co-oligomers has highlighted their potential as organic semiconductors with high-performance electronic and optical functionalities .

Mechanism of Action

While the specific mechanism of action for “Thiophene, 2-(phenylethynyl)-” is not explicitly mentioned in the search results, thiophene-based compounds are known to exhibit a variety of biological activities. For example, they have shown anti-inflammatory properties, potentially interacting with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Safety and Hazards

“Thiophene, 2-(phenylethynyl)-” is classified as a hazardous substance. It is highly flammable, harmful if swallowed, and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene-based compounds, including “Thiophene, 2-(phenylethynyl)-”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry for the development of advanced compounds with a variety of biological effects . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods for this class of heteroaromatic compounds .

properties

IUPAC Name

2-(2-phenylethynyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMPIIWVPBPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197400
Record name Thiophene, 2-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4805-17-8
Record name Thiophene, 2-(phenylethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004805178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g (0.00142 mol) of bis-(triphenylphosphine)palladium chloride, 5 g (0.0262 mol) of copper iodide and 8.5 g (0.0324 mol) of triphenylphosphine were added in succesion to a solution of 163 g (1 mol) of 2-bromothiophene and 127.5 g (1.25 mol) of phenylacetylene in 850 ml of triethylamine at 25° C. Stirring was carried out for twelve hours under a nitrogen atmosphere at 80° C., after which the mixture was filtered and the filtrate was evaporated down under reduced pressure. 600 ml of methylene chloride were added to the residue and the solution was washed with three times 200 ml of water, dried over Na2SO4 and evaporated down under reduced pressure, after which 200 ml of n-pentane were added. The crystals thus obtained were filtered off under suction and dried. 106 g (57.6% of theory) of 1-(2-thienyl)-2-phenylacetylene were obtained as pale yellow crystals of melting point 49°-59 ° C. (Active Ingredient Example 1.001).
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
127.5 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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